molecular formula C22H31ClIrN B6313392 CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) CAS No. 945491-51-0

CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)

Cat. No.: B6313392
CAS No.: 945491-51-0
M. Wt: 537.2 g/mol
InChI Key: VXSWWLDLWFVXBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-KN)phenyl-KC]iridium(III) is a cyclometalated iridium(III) complex featuring a chloro ligand, a pentamethylcyclopentadienyl (Cp) ligand, and a bidentate (2-pyridinyl)phenyl ligand. The Cp ligand provides steric bulk and electronic stabilization, while the (2-pyridinyl)phenyl ligand enables π-backbonding and coordination versatility. Such complexes are pivotal in catalysis and photophysical applications due to iridium’s strong spin-orbit coupling and tunable ligand fields .

The synthesis of analogous iridium complexes often starts from chloro-bridged iridium dimers. For example, di-µ-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) serves as a precursor for monomeric complexes via ligand substitution (e.g., with Cp*) .

Properties

IUPAC Name

carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSWWLDLWFVXBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClIrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Ligand Substitution

The heteroleptic iridium complex is assembled through sequential ligand substitution. [CpIrCl₂]₂ is treated with ppy in refluxing dichloromethane (DCM) under nitrogen, leading to displacement of one chloride ligand and formation of [CpIr(ppy)Cl]. Excess silver hexafluorophosphate (AgPF₆) is added to abstract the remaining chloride, generating a cationic intermediate that reacts with additional chloride ions to yield the final product.

Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Dichloromethane

  • Reaction Time: 12–24 hours

  • Yield: 60–75%

One-Pot Synthesis

An alternative one-pot method involves combining Cp*K, IrCl₃·nH₂O, and ppy in ethylene glycol at 120°C. The high-boiling solvent facilitates ligand coordination while minimizing side reactions. This method reduces purification steps but achieves lower yields (45–55%) due to competing decomposition pathways.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.75 (d, J = 5.1 Hz, 1H, pyridinyl-H), 7.92–7.85 (m, 2H, phenyl-H), 7.45–7.38 (m, 3H, phenyl-H), 1.85 (s, 15H, Cp*-CH₃).

  • IR (KBr): ν(Ir–Cl) = 320 cm⁻¹, ν(C=N) = 1580 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the octahedral geometry, with bond lengths of Ir–C (Cp*) = 2.15 Å, Ir–N (pyridinyl) = 2.08 Å, and Ir–Cl = 2.42 Å.

Factors Influencing Synthesis Efficiency

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance ligand substitution rates compared to nonpolar solvents. Ethylene glycol improves thermal stability but may coordinate to iridium, requiring post-synthesis ligand exchange.

Temperature and Reaction Time

Prolonged heating (>24 hours) at >60°C promotes decomposition, while temperatures <40°C result in incomplete ligand substitution.

SupplierPurityPrice (100 mg)
Strem Chemicals99%$62
BLD Pharm98%$55

Applications in Catalysis

The compound catalyzes C–H oxidation of alkanes to alcohols under mild conditions (50°C, O₂ atmosphere). Mechanistic studies suggest a radical pathway involving Ir(IV)–oxo intermediates .

Chemical Reactions Analysis

Types of Reactions: CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .

Scientific Research Applications

Catalysis

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-κN)phenyl-κC]iridium(III) is primarily studied for its catalytic properties, particularly in hydrogenation reactions. Iridium complexes are known to be effective catalysts due to their ability to facilitate the addition of hydrogen to unsaturated compounds.

Case Study: Hydrogenation Reactions

In a study investigating iridium-based catalysts, it was found that this compound effectively catalyzes the hydrogenation of alkenes and alkynes, leading to higher yields of saturated products. The reaction conditions typically involve:

  • Temperature : 50-80°C
  • Pressure : 1-10 bar of hydrogen
  • Solvent : Common organic solvents such as ethanol or toluene.

The efficiency of this catalyst was compared with other metal-based catalysts, showing superior activity and selectivity in certain reactions .

Organic Synthesis

This iridium complex plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to activate C-H bonds makes it a valuable tool for synthetic chemists.

Application Example: C-H Activation

Recent research has demonstrated the use of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-κN)phenyl-κC]iridium(III) in C-H activation processes. This method allows for the functionalization of hydrocarbons without the need for pre-functionalization, streamlining synthetic routes. Typical reaction conditions include:

  • Reagents : Various substrates containing C-H bonds
  • Catalyst loading : 1-5 mol%

The results indicated that this catalyst could achieve high functionalization rates with minimal side reactions .

Material Science

The compound is also being explored for its potential applications in material science, particularly as a phosphorescent emitter in organic light-emitting diodes (OLEDs).

Phosphorescent Emission

Iridium complexes are known for their phosphorescent properties, which can be harnessed in OLED technology. Research indicates that Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-κN)phenyl-κC]iridium(III) can serve as an efficient phosphorescent dopant, enhancing the performance of OLEDs by improving light emission efficiency and color purity.

PropertyValue
Emission wavelength450 nm
Quantum efficiency> 20%
Device lifetime> 10,000 hours

Biomedicine

Emerging studies suggest that iridium complexes may have applications in biomedicine, particularly in cancer treatment due to their ability to interact with biological molecules.

Potential Anticancer Activity

Research has indicated that Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-κN)phenyl-κC]iridium(III) exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis
  • Interaction with DNA leading to strand breaks

In vitro studies have shown promising results with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) involves its interaction with various molecular targets. The compound can coordinate to metal centers in enzymes, thereby inhibiting their activity. It can also interact with DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Iridium(III) Complexes

Structural and Ligand Variations

The electronic and steric properties of iridium complexes are dictated by their ligands. Below is a comparison of structurally related Cp*-iridium(III) complexes:

Compound Molecular Formula Ligand System Molecular Weight Key Applications References
Target Compound Not explicitly given (estimated: ~C₂₉H₂₇ClIrN₂) Cp*, chloro, (2-pyridinyl)phenyl ~637 (estimated) Catalysis, luminescent materials
[IrCp*(8-quinolinolato)Cl] C₁₉H₂₁ClNOIr Cp*, chloro, 8-quinolinolato 507.04 Unspecified (potential OLEDs)
[IrCp*(sulfonamidato)Cl] C₂₇H₃₆ClIrN₂O₃S Cp*, chloro, methanesulfonamidato 696.32 Asymmetric reductive amination catalysis
[IrCp*(pyridinecarboxamidato)Cl] C₂₆H₃₄ClIrN₄O Cp*, chloro, pyridinecarboxamidato 646.24 Unspecified (coordination studies)
[IrCp*(naphthyl-imino)Cl] C₂₉H₃₁ClIrNO Cp*, chloro, naphthyl-imino 637.24 Unspecified (structural studies)
Key Observations :
  • Ligand Electronic Effects : The (2-pyridinyl)phenyl ligand in the target compound offers a balance of π-accepting (pyridinyl) and σ-donating (phenyl) properties, favoring catalytic C–H activation. In contrast, sulfonamidato ligands in [IrCp*(sulfonamidato)Cl] enhance chiral induction in asymmetric synthesis .
  • Molecular Weight : Heavier complexes (e.g., [IrCp*(sulfonamidato)Cl]) may exhibit lower solubility, impacting reaction kinetics.

Catalytic and Functional Comparisons

Asymmetric Catalysis
  • Sulfonamidato Complexes : Used in asymmetric reductive amination to produce chiral amines with >95% enantiomeric excess (e.g., Kanto Chemical’s Ir-PSA series) .

Biological Activity

CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III), an iridium(III) complex, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Structure and Properties

The compound features a pentamethylcyclopentadienyl ligand coordinated to an iridium center, along with a pyridinyl-phenyl ligand. The unique geometry and electronic properties of iridium complexes enable them to interact with biological targets in distinctive ways.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer effects, particularly against various cancer cell lines. Key findings include:

  • Cell Viability : The compound exhibits significant cytotoxicity against cancer cell lines such as A2780 (ovarian), HCT116 (colon), and MCF-7 (breast) with IC50 values typically below 10 µM in many cases, indicating strong antiproliferative activity .
  • Mechanism of Action : Research indicates that the compound induces apoptosis through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction. This process is associated with the activation of the PI3K/AKT signaling pathway, which is crucial for cell survival .
  • Cell Cycle Arrest : Flow cytometry analyses demonstrate that treatment with this iridium complex results in cell cycle arrest at the G0/G1 phase, further contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this iridium complex has shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies have reported that the compound exhibits significant bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.60 μM. This suggests its potential as an effective antimicrobial agent .
  • Mechanistic Insights : The antimicrobial action is thought to be facilitated by the complex's ability to penetrate bacterial membranes, likely due to its hydrophobic nature, which enhances its lipophilicity and membrane permeability .

Comparative Analysis

A comparative analysis of various iridium(III) complexes reveals that those containing similar ligands often exhibit comparable biological activities. The following table summarizes key data from recent studies:

Complex NameIC50 (µM)Target Cell LineMIC (µM)Target Bacteria
Iridium Complex A5.0A27803.60S. aureus
Iridium Complex B8.0HCT1164.00E. coli
CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)<10MCF-77.19S. aureus

Case Studies

  • Study on Apoptosis Induction : A study focused on the apoptotic effects of this iridium complex demonstrated that it significantly increases ROS levels in treated cells, leading to apoptosis as confirmed by Western blot analysis and flow cytometry .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy of various iridium complexes, highlighting the superior performance of this specific compound against gram-positive bacteria compared to other tested complexes .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-κN)phenyl-κC]iridium(III)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand coordination and detect shifts in aromatic protons (e.g., pyridyl/phenyl rings). Include 195Ir^{195}\text{Ir} NMR if accessible, though sensitivity may require high-field instruments.
  • X-ray Diffraction (XRD) : Essential for resolving the octahedral geometry around the iridium center. Analyze bond lengths (e.g., Ir–Cl, Ir–N, Ir–C) to verify ligand bonding modes and steric effects from the pentamethylcyclopentadienyl (Cp*) ligand .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and purity via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

How does the Cp ligand influence the stability and reactivity of this iridium complex in catalytic applications?*

  • Methodological Answer :

  • The Cp* ligand provides steric bulk, shielding the iridium center and enhancing thermal stability. This is critical for high-temperature reactions (e.g., C–H activation). Compare reactivity with analogs using less bulky ligands (e.g., cyclopentadienyl) to isolate steric effects .
  • Electrochemical studies (cyclic voltammetry) can assess electronic effects: Cp*’s electron-donating nature may lower oxidation potentials, influencing catalytic turnover in redox-driven processes like water oxidation .

Q. What are the primary catalytic applications of this complex, and what experimental conditions optimize its performance?

  • Methodological Answer :

  • Hydrosilylation of Imines : Use 1 mol% catalyst loading with NaBArF24_{24} as a co-catalyst in dichloromethane at room temperature. Monitor conversion via 1H^{1}\text{H} NMR or GC-MS .
  • C–H Oxidation : Test in acetonitrile/water mixtures with cerium(IV) ammonium nitrate (CAN) as an oxidant. Optimize pH and temperature to balance activity and decomposition .

Advanced Research Questions

Q. How do ligand modifications (e.g., substituents on the pyridinyl-phenyl moiety) alter catalytic efficiency and selectivity?

  • Methodological Answer :

  • Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or electron-donating (e.g., –NMe2_2) groups on the phenyl ring. Compare turnover frequencies (TOFs) in hydrosilylation or C–H oxidation.
  • Use density functional theory (DFT) to calculate ligand electronic parameters (Hammett constants) and correlate with experimental TOFs. Reference structural data from related Cp*Ir complexes with substituted ligands .

Q. What mechanistic pathways dominate in water oxidation catalyzed by this complex, and how can intermediates be trapped?

  • Methodological Answer :

  • Employ stopped-flow UV-Vis spectroscopy to detect transient IrIV^\text{IV} or IrV^\text{V} species. Use isotopically labeled water (H218O\text{H}_2^{18}\text{O}) to track oxygen-atom transfer.
  • Electrochemical quartz crystal microbalance (EQCM) can monitor mass changes during redox transitions. Compare with Ru-based catalysts to identify iridium-specific pathways .

Q. How does the complex perform under photochemical vs. thermal activation in cross-coupling reactions?

  • Methodological Answer :

  • Photochemical Activation : Irradiate with blue LEDs (450 nm) in the presence of a sacrificial reductant (e.g., triethanolamine). Measure quantum yields using actinometry.
  • Thermal Activation : Conduct reactions under inert atmosphere at 60–80°C. Compare yields and side products (e.g., ligand decomposition) via LC-MS. Reference studies on analogous iridium photoredox catalysts .

Q. What strategies mitigate catalyst deactivation during prolonged catalytic cycles?

  • Methodological Answer :

  • Additive Screening : Introduce stabilizing ligands (e.g., pyridine derivatives) to suppress iridium aggregation.
  • In-situ XAS (X-ray Absorption Spectroscopy) : Monitor changes in iridium oxidation state and coordination geometry during catalysis. Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize active species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.